Chemical Scaffold Uniqueness
IRE1α kinase-IN-8 is based on a benzoheterocyclecarboxaldehyde core scaffold , placing it in a chemical series distinct from the more widely studied KIRA series (e.g., KIRA6 is an imidazopyrazine-based type II kinase inhibitor ; KIRA8 is a structurally unrelated mono-selective inhibitor ), from salicylaldehyde-based RNase inhibitors such as MKC8866 , and from the tricyclic chromenone 4μ8C . This scaffold differentiation is structurally essential: the benzoheterocyclecarboxaldehyde core determines the orientation of the electrophilic aldehyde moiety, which dictates target engagement geometry that is not reproducible with alternative chemotypes.
| Evidence Dimension | Chemical Scaffold Classification |
|---|---|
| Target Compound Data | Benzoheterocyclecarboxaldehyde derivative (formula C23H22N2O5, MW 406.43) |
| Comparator Or Baseline | IRE1α kinase-IN-9: same benzoheterocyclecarboxaldehyde scaffold (compound 2, C24H24N2O6, MW 436.46); KIRA6: imidazopyrazine; KIRA8: distinct non-disclosed scaffold; MKC8866: salicylaldehyde; 4μ8C: tricyclic chromenone |
| Quantified Difference | Scaffold classification — not potency equivalence. Benzaldehyde electrophilic warhead absent in KIRA series (KIRA6/KIRA8 bear distinct hinge-binding motifs). |
| Conditions | Structural characterization via patent disclosure and vendor product datasheets |
Why This Matters
Selection of a specific chemical scaffold is critical for SAR continuity within a research program; substitution of IRE1α kinase-IN-8 with a KIRA-series or salicylaldehyde inhibitor introduces a different pharmacophore and binding mode that undermines comparability of mechanistic data.
